molecular formula C16H14O4 B096198 Cardamonin CAS No. 18956-16-6

Cardamonin

Cat. No.: B096198
CAS No.: 18956-16-6
M. Wt: 270.28 g/mol
InChI Key: NYSZJNUIVUBQMM-BQYQJAHWSA-N
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Mechanism of Action

Target of Action

Cardamonin’s primary targets include the mammalian target of rapamycin (mTOR) signaling pathway , which plays a crucial role in autophagy (the removal of damaged cells), inhibiting proliferation, and regulating cell metabolism . It also targets the Wnt/β-catenin and NF-κB pathways .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it inhibits the Wnt/β-catenin and NF-κB pathways . It can upregulate pro-apoptotic proteins such as Bcl-2 associated X protein (Bax) and caspase-3, and downregulate anti-apoptotic molecules such as B-cell lymphoma 2 (Bcl-2), thus inducing apoptosis in various cell lines .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the N-methyl-d-aspartate (NMDA) and non-NMDA glutamate receptors, PKC activity, l-arginine/NO/cGMP (cyclic guanosine monophosphate) pathway, and ATP-sensitive K+ channel . It also disrupts the formation of the β-catenin/TCF4 complex, leading to TCF4-mediated transcriptional activation .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound need further study . In vitro and in vivo studies have proven the low bioavailability and bioaccessibility of this compound .

Result of Action

This compound suppresses cancer cell growth by inducing G2/M phase arrest and apoptosis through targeted inhibition of NF-κB and mTOR pathways . It also inhibits cell proliferation and invasion ability, blocks the transition of G0/G1 phase to S phase, and increases the apoptotic rate of certain cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of iron overload can affect the therapeutic effects of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxymethoxychalcone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between appropriate methyl ketones and aldehydes in the presence of a base such as sodium hydroxide. This reaction typically occurs under solvent-free conditions using grinding techniques .

Industrial Production Methods: Industrial production of dihydroxymethoxychalcone often involves the extraction of chalcones from plant sources using solvents like ethanol, diethyl ether, methanol, and hexane. High-pressure extraction with supercritical carbon dioxide is also employed for efficient isolation .

Chemical Reactions Analysis

Types of Reactions: Dihydroxymethoxychalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated chalcones.

Scientific Research Applications

Dihydroxymethoxychalcone has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Alpinetin chalcone
  • Cardamomin
  • Alpinetin

Comparison: Dihydroxymethoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct biological activities. Compared to other chalcones, it has shown more potent anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSZJNUIVUBQMM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029726
Record name (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19309-14-9
Record name Cardamonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19309-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cardamomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroxymethoxychalcone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14122
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARDAMONIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIHYDROXYMETHOXYCHALCONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of cardamonin?

A1: this compound demonstrates multifaceted interactions with various cellular pathways. Research indicates that it inhibits the mammalian target of rapamycin complex 1 (mTORC1) [, , , , ], nuclear factor-κB (NF-κB) [, , , , , , ], and signal transducer and activator of transcription 3 (STAT3) [, , ] signaling pathways.

Q2: How does this compound affect cancer cell proliferation and survival?

A2: this compound exhibits anti-proliferative effects on several cancer cell lines. It induces cell cycle arrest, primarily at the G2/M phase [, ], and triggers apoptosis via both intrinsic and extrinsic pathways [, , ]. These effects are mediated by the modulation of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2 family members, and caspases [, , ].

Q3: What is the role of oxidative stress in this compound's mechanism of action?

A3: this compound displays antioxidant properties in certain contexts but can also induce reactive oxygen species (ROS) production leading to apoptosis in cancer cells [, ]. This dual nature suggests a context-dependent mechanism, potentially involving the modulation of antioxidant enzymes and signaling pathways.

Q4: How does this compound modulate the immune response?

A4: Research indicates that this compound can both suppress and enhance immune responses depending on the context. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, ]. Conversely, this compound can also enhance immune responses in certain settings, such as increasing macrophage phagocytosis and improving survival rates in a mouse leukemia model [].

Q5: What is the significance of this compound’s interaction with the NLRP3 inflammasome?

A5: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response [, ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as IL-1β, which are implicated in various inflammatory diseases.

Q6: What is the molecular formula and weight of this compound?

A6: this compound (2′,4′-dihydroxy-6′-methoxychalcone) has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.

Q7: How do structural modifications of this compound impact its activity?

A7: Studies indicate that the presence of the ketone and alkene groups is crucial for this compound's bioactivity []. Substituting the phenolic groups with more polar moieties can enhance its activity. Additionally, complexing this compound with metal ions, particularly copper (II), significantly increases its cytotoxic effects [, ].

Q8: What are the key findings from in vitro studies on this compound?

A8: In vitro studies demonstrate this compound’s ability to inhibit the proliferation, migration, and invasion of various cancer cell lines, including lung, breast, colon, and nasopharyngeal cancer cells [, , , , ]. These studies highlight this compound's potential as an anticancer agent.

Q9: What is the evidence for this compound's efficacy in animal models of disease?

A9: this compound has shown promising results in various animal models. It alleviated pressure overload-induced cardiac remodeling and dysfunction in mice [], exhibited anti-inflammatory effects in a mouse model of colitis [], and mitigated kidney injury in a rat model of renal ischemia-reperfusion injury [].

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